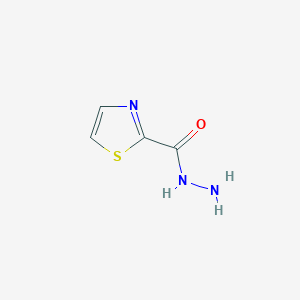

Thiazole-2-carbohydrazide

Vue d'ensemble

Description

AZD6703 est un inhibiteur puissant, sélectif et réversible de la p38 mitogen-activated protein kinase 14 (MAPK14), biodisponible par voie orale. Ce composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies inflammatoires telles que la polyarthrite rhumatoïde et l'arthrose .

Mécanisme D'action

Target of Action

Thiazole-2-carbohydrazide is a derivative of the thiazole class of compounds, which have been found to interact with various protein kinases . These kinases play a crucial role in cellular proliferation and motility, and their deregulation can lead to cancer development and metastasis . Therefore, this compound’s primary targets are likely these protein kinases.

Mode of Action

It is known that thiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

This compound, like other thiazole derivatives, may affect various biochemical pathways. For instance, it may activate or inhibit certain enzymes or receptors in biological systems . The compound’s interaction with DNA and topoisomerase II suggests it may affect the DNA replication and repair pathways .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The interaction of this compound with its targets can lead to various molecular and cellular effects. For instance, its interaction with topoisomerase II can cause DNA double-strand breaks, leading to cell cycle arrest and cell death . This could potentially be exploited for therapeutic purposes, such as in the treatment of cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that its action may be affected by the presence of different solvents . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s stability and efficacy.

Analyse Biochimique

Biochemical Properties

Thiazole-2-carbohydrazide, as a thiazole derivative, may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be similar to those of other thiazole derivatives, which have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

La synthèse d'AZD6703 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions réactionnelles sont propriétaires et non divulguées publiquement. Il est connu que le composé est synthétisé par une série de réactions chimiques impliquant la formation de dérivés de la quinazolinone .

Analyse Des Réactions Chimiques

AZD6703 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution: Des réactions de substitution peuvent se produire, en particulier au niveau du noyau de la quinazolinone, pour introduire différents substituants et modifier les propriétés du composé.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Chimie: Utilisé comme composé outil pour étudier l'inhibition de la p38 mitogen-activated protein kinase 14.

Biologie: Investigé pour ses effets sur les voies de signalisation cellulaire et sa capacité à moduler les réponses inflammatoires.

Médecine: Exploré comme agent thérapeutique potentiel pour le traitement des maladies inflammatoires, y compris la polyarthrite rhumatoïde et l'arthrose.

Industrie: Utilisé dans la recherche préclinique pour comprendre la pharmacocinétique et la pharmacodynamie des inhibiteurs de la p38 mitogen-activated protein kinase

Mécanisme d'action

AZD6703 exerce ses effets en inhibant la p38 mitogen-activated protein kinase 14 (MAPK14). Cette kinase est essentielle à la régulation des cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha et l'interleukine-1 bêta. En inhibant MAPK14, AZD6703 réduit la production de ces cytokines, modulant ainsi la réponse inflammatoire. Le composé est hautement sélectif pour les formes alpha et bêta de la p38 et est inactif au niveau des formes gamma et delta .

Applications De Recherche Scientifique

Chemistry: Used as a tool compound to study the inhibition of p38 mitogen-activated protein kinase 14.

Biology: Investigated for its effects on cellular signaling pathways and its ability to modulate inflammatory responses.

Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory diseases, including rheumatoid arthritis and osteoarthritis.

Industry: Utilized in preclinical research to understand the pharmacokinetics and pharmacodynamics of p38 mitogen-activated protein kinase inhibitors

Comparaison Avec Des Composés Similaires

AZD6703 est unique par sa forte sélectivité et sa puissance en tant qu'inhibiteur de la p38 mitogen-activated protein kinase 14. Des composés similaires comprennent:

SB203580: Un autre inhibiteur de la p38 mitogen-activated protein kinase, mais avec des profils de sélectivité et de puissance différents.

VX-702: Un inhibiteur de la p38 mitogen-activated protein kinase avec des propriétés pharmacocinétiques distinctes.

BIRB 796: Un inhibiteur puissant de la p38 mitogen-activated protein kinase avec un mécanisme d'action différent de celui d'AZD6703

AZD6703 se démarque par son inhibition réversible et sa forte sélectivité pour les formes alpha et bêta de la p38, ce qui en fait un outil précieux pour étudier le rôle de cette kinase dans les maladies inflammatoires.

Propriétés

IUPAC Name |

1,3-thiazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJYIWMGTSMLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633957 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16733-90-7 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

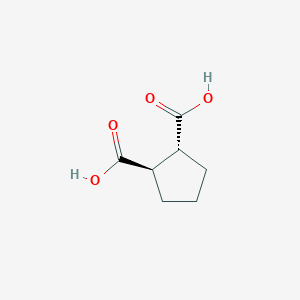

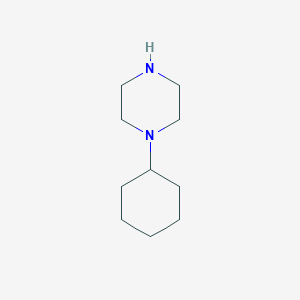

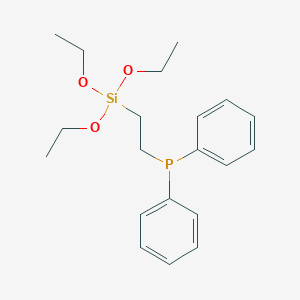

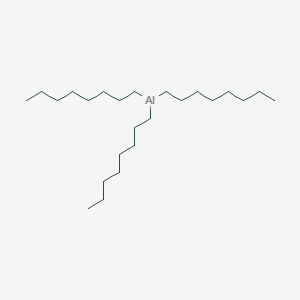

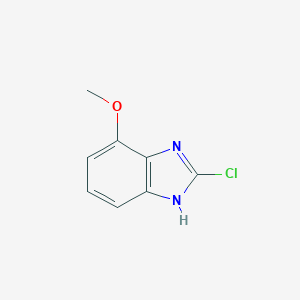

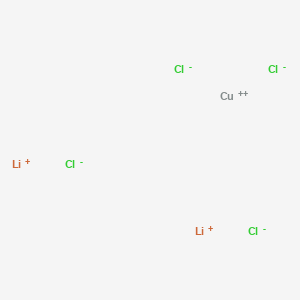

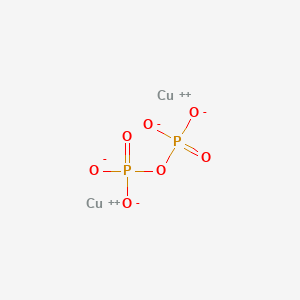

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

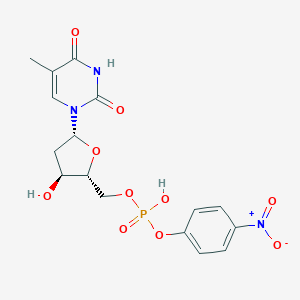

Feasible Synthetic Routes

Q1: What makes thiazole-2-carbohydrazide derivatives interesting for pharmaceutical research?

A1: this compound derivatives have shown potential as antimycobacterial agents, specifically against Mycobacterium tuberculosis. [, ] This is particularly relevant due to the global health concern of tuberculosis and the emergence of drug-resistant strains.

Q2: How can this compound derivatives be synthesized in an environmentally friendly manner?

A2: One study [] highlights the use of microwave-assisted multicomponent reactions for synthesizing substituted imidazo[2,1-b]this compound derivatives. This method stands out as a greener approach because it avoids using catalysts and solvents, aligning with the principles of green chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

pyrimidin-2-one](/img/structure/B93888.png)